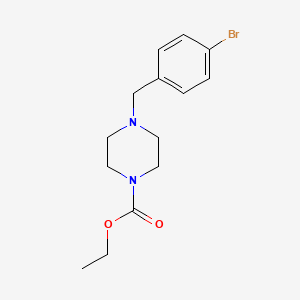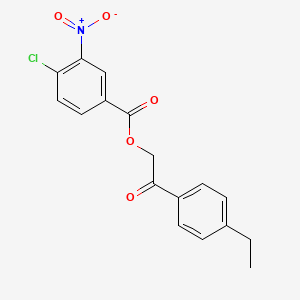
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the amphetamine class of drugs. FMA is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the brain and behavior.
作用机制
FMA acts by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn activates dopamine receptors and leads to the characteristic effects of amphetamines.
Biochemical and Physiological Effects:
FMA has a number of biochemical and physiological effects on the body. These include an increase in heart rate and blood pressure, dilation of the pupils, and an increase in body temperature. FMA also causes a release of glucose from the liver, leading to an increase in blood sugar levels. In addition, FMA can cause changes in mood, including increased alertness, energy, and euphoria.
实验室实验的优点和局限性
FMA has a number of advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of amphetamines on the brain and behavior. FMA is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, FMA has a number of limitations as well. It is a controlled substance, which makes it difficult to obtain for research purposes. In addition, FMA has a high potential for abuse and can cause addiction in humans and animals.
未来方向
There are many future directions for research on FMA. One area of interest is the role of FMA in addiction and drug abuse. FMA has been shown to be addictive in animal studies, and further research is needed to understand the mechanisms underlying this addiction. Another area of interest is the potential therapeutic uses of FMA. FMA has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD) in animal studies, and further research is needed to investigate its potential as a treatment for human patients. Finally, research is needed to investigate the long-term effects of FMA use on the brain and behavior. This research could help to identify potential risks associated with FMA use and could inform the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
合成方法
The synthesis of FMA involves the reaction of 2-fluoro-5-methylphenylacetic acid with 4-methoxyphenylmagnesium bromide in the presence of a palladium catalyst. The resulting intermediate is then treated with n-butyl lithium and then acetic anhydride to yield FMA as a white crystalline powder.
科学研究应用
FMA has been used in scientific research to study the effects of amphetamines on the brain and behavior. FMA acts as a potent stimulant of the central nervous system, causing an increase in the release of dopamine, norepinephrine, and serotonin. This increase in neurotransmitter release leads to an increase in alertness, energy, and euphoria. FMA has also been used in animal studies to investigate the role of amphetamines in addiction and drug abuse.
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-6-9-15(19)12-17(13)20-18(21)5-3-4-14-7-10-16(22-2)11-8-14/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOLAJOWMOOLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)


![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)

![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)